![molecular formula C21H16N2O5 B2765276 (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate CAS No. 1203416-35-6](/img/structure/B2765276.png)

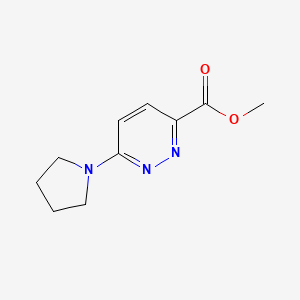

(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

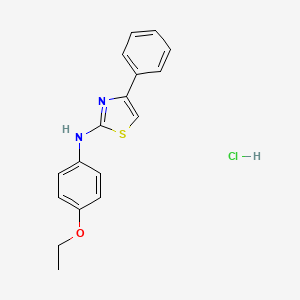

The synthesis of this compound involves several steps, including the formation of the isoxazole ring, introduction of the dihydrobenzo[b][1,4]dioxin fragment, and subsequent functionalization. One specific synthesis study reported the successful preparation of this compound as an alkylaminophenol derivative, which could potentially serve as a drug active material .

Molecular Structure Analysis

The molecular structure of (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate comprises intricate interactions between the various functional groups. Theoretical calculations using the DFT/B3LYP method and 6-311++G(d,p) basis set have provided insights into bond lengths, bond angles, dihedral angles, and other properties. Additionally, Natural Bond Orbital (NBO) analysis sheds light on electron distribution within the molecule .

Scientific Research Applications

Molecular Interactions and Binding Affinities

Compounds structurally related to indolo[3,2-b]carbazole have been investigated for their ability to interact with specific binding sites, such as those for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. Studies reveal that modifications in the structure can significantly affect their binding affinity, highlighting the importance of structural elements in molecular interactions. For instance, the substitution at specific positions on the indolo[3,2-b]carbazole skeleton alters its affinity, demonstrating the nuanced role of chemical modifications in molecular pharmacology (Gillner et al., 1993).

Synthetic Pathways and Antitumor Activity

Research into the synthetic pathways of indole derivatives, including structures related to (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate, has been fruitful. These pathways have led to the development of compounds with potential antitumor activities. The synthetic approach to these derivatives offers insights into novel chemical reactions and the potential for creating anticancer agents (Joseph et al., 1997).

Antibacterial Applications

The design and synthesis of novel indole–isoxazole–triazole conjugates have shown promising antibacterial properties. These studies underscore the potential for such compounds to act as potent antibacterial agents against various strains, further supported by molecular docking studies to predict their effectiveness (Prashanthi et al., 2021).

Decarboxylative Coupling Reactions

Research on the decarboxylative coupling of heteroaromatic carboxylic acids, including those related to this compound, has opened new avenues in organic synthesis. These reactions enable the formation of biaryls through a novel catalytic process, illustrating the versatility of palladium-catalyzed reactions in creating complex molecular architectures (Nandi et al., 2012).

Potential Anticancer Agents

The exploration of N-benzyl aplysinopsin analogs, including those resembling the structure of interest, has indicated significant cytotoxicity against various cancer cell lines. This research points to the potential of these compounds as leads for developing new anticancer therapies, highlighting the importance of structural modification in enhancing biological activity (Penthala et al., 2011).

Future Directions

properties

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c24-21(16-11-22-17-4-2-1-3-15(16)17)27-12-14-10-19(28-23-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-11,22H,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIIEPANJRDQTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2765204.png)

![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)

![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)